N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine
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Overview
Description
The compound with the identifier “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” is a chemical substance with unique properties and applications It is important in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The preparation of the compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves several synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. Traditional preparation methods include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . These methods are chosen based on the desired properties and applications of the compound.
Chemical Reactions Analysis
The compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of the compound with phosgene and imidazole under anhydrous conditions results in the formation of a crystalline product .
Scientific Research Applications
The compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” has numerous scientific research applications. It is used in the synthesis of peptides, conversion of amines into amides, carbamates, and ureas, and the conversion of alcohols into esters . Additionally, it has potential therapeutic applications, such as in the treatment of COVID-19, where derivatives of the compound have shown promising results in inhibiting key targets of the virus .
Mechanism of Action
The mechanism of action of the compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves its interaction with specific molecular targets and pathways. For instance, in the context of peptide synthesis, the compound facilitates the formation of peptide bonds by promoting the reaction between carboxylic acids and amines . The compound’s ability to convert various functional groups into desired products is a key aspect of its mechanism of action.
Comparison with Similar Compounds
The compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar 2-dimensional and 3-dimensional structures, such as caffeine, aspirin, and morphine . These compounds share some structural similarities but differ in their specific applications and properties. The unique properties of “this compound” make it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-25-16-6-4-5-15(13-16)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYZLSKZIHZACA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3NC24CCNCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3NC24CCNCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.